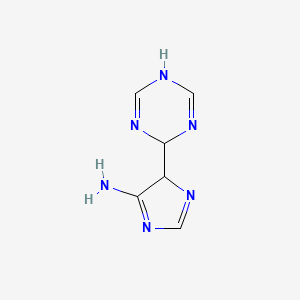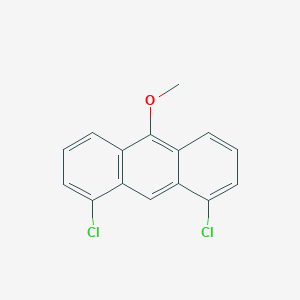
1,8-Dichloro-10-methoxyanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dichloro-10-methoxyanthracene is an organic compound belonging to the anthracene family. Anthracenes are well-known aromatic hydrocarbons with a wide range of applications, including in organic optoelectronics and pharmaceutical sciences . This compound is characterized by the presence of two chlorine atoms at positions 1 and 8, and a methoxy group at position 10 on the anthracene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Dichloro-10-methoxyanthracene can be synthesized starting from anthraquinone. The reduction of 1,8-dichloroanthraquinone, followed by aryl-aryl coupling using modified Suzuki-Miyaura reaction conditions, furnishes 1,8-diarylanthracene derivatives in good yield . The reaction typically involves the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dichloro-10-methoxyanthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Silver ion-assisted solvolysis can be used for selective substitution reactions.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) can be used to oxidize the compound.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted anthracene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of anthraquinone derivatives.
Applications De Recherche Scientifique
1,8-Dichloro-10-methoxyanthracene has several applications in scientific research:
Organic Optoelectronics: Used in the development of organic light-emitting devices (OLEDs) due to its emissive properties.
Pharmaceutical Sciences: Investigated for its potential anti-malarial and anti-cancer activities.
Material Science: Utilized as a building block for semi-rigid organic frameworks.
Mécanisme D'action
The mechanism of action of 1,8-dichloro-10-methoxyanthracene involves its interaction with molecular targets through its aromatic ring system. The compound can participate in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activities . The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with DNA and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid
- 1,8-Dichloro-10-methylanthracene
- 1,4,6-Trihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione
Uniqueness
1,8-Dichloro-10-methoxyanthracene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy group at position 10 enhances its solubility and reactivity compared to other anthracene derivatives.
Propriétés
Numéro CAS |
57502-71-3 |
|---|---|
Formule moléculaire |
C15H10Cl2O |
Poids moléculaire |
277.1 g/mol |
Nom IUPAC |
1,8-dichloro-10-methoxyanthracene |
InChI |
InChI=1S/C15H10Cl2O/c1-18-15-9-4-2-6-13(16)11(9)8-12-10(15)5-3-7-14(12)17/h2-8H,1H3 |
Clé InChI |
LXVXIRBJRHGRCC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CC=C(C2=CC3=C1C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13127992.png)

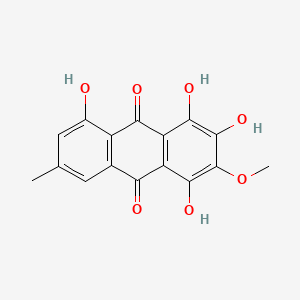
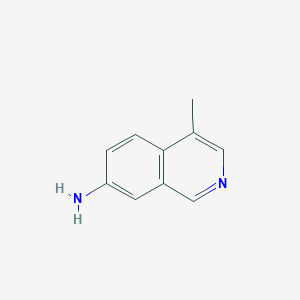
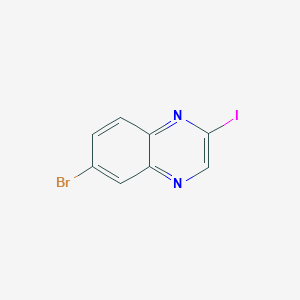
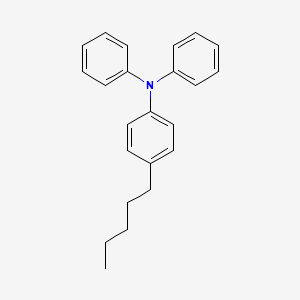
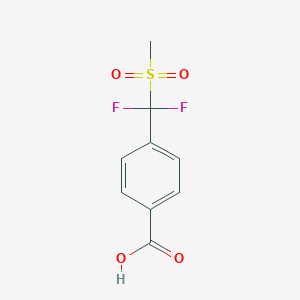
![1-[(Naphthalen-2-yl)sulfanyl]-5-(pentylsulfanyl)anthracene-9,10-dione](/img/structure/B13128044.png)
![13-[(E,1E)-1-(7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene)-2,3,5-trimethylhex-3-enyl]-2-[tert-butyl(dimethyl)silyl]oxy-2,3,4,4a,13,13a-hexahydro-1H-indazolo[2,1-b]phthalazine-6,11-dione](/img/structure/B13128046.png)
